molecular formula C17H17FN2O2 B5209763 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide

4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide

Cat. No. B5209763
M. Wt: 300.33 g/mol
InChI Key: BXHPOQPLXUNVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide, also known as LMK-235, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide is not fully understood. However, it has been proposed that the compound inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is essential for the survival and growth of cancer cells. By inhibiting NMT, 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide disrupts the myristoylation of proteins, which is critical for their proper function.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide has been found to exhibit anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and to alleviate pain in animal models. Furthermore, it has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide is its potent anti-tumor activity against a range of cancer cell lines. Additionally, it has been found to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and to develop more potent analogs. Additionally, it may be worthwhile to explore the potential of this compound for the treatment of other diseases, such as inflammation and pain. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide in humans.

Synthesis Methods

The synthesis of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide involves the reaction between 4-fluorobenzoyl chloride and N-(isopropylcarbamoyl)-4-aminobenzamide. The reaction is carried out in the presence of a strong base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

The potential therapeutic applications of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide have been explored in various preclinical studies. It has been found to exhibit potent anti-tumor activity in vitro and in vivo against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

4-[(4-fluorobenzoyl)amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11(2)19-16(21)13-5-9-15(10-6-13)20-17(22)12-3-7-14(18)8-4-12/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHPOQPLXUNVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[4-(propan-2-ylcarbamoyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.